Bienvenue dans la boutique en ligne BenchChem!

2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

Asymmetric synthesis Chiral intermediate Enantiopurity

2‑Carboxymethoxymethyl‑pyrrolidine‑1‑carboxylic acid tert‑butyl ester (CAS 193086‑18‑9 for the S‑enantiomer; CAS 231622‑04‑1 for the racemate) is a bifunctional N‑Boc‑protected pyrrolidine derivative bearing a carboxymethyl‑ether side‑chain [REFS‑1]. With a molecular formula C₁₂H₂₁NO₅ and a molecular weight of 259.3 g mol⁻¹, it serves as a chiral intermediate in the construction of proline‑mimetic scaffolds and neuroactive peptide analogs [REFS‑2].

Molecular Formula C12H21NO5
Molecular Weight 259.30 g/mol
Cat. No. B7931096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
Molecular FormulaC12H21NO5
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1COCC(=O)O
InChIInChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-4-5-9(13)7-17-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
InChIKeyLXXMRJSJFZZOHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Carboxymethoxymethyl‑pyrrolidine‑1‑carboxylic acid tert‑butyl ester – Procurement‑Grade Chiral Building Block for Asymmetric Synthesis


2‑Carboxymethoxymethyl‑pyrrolidine‑1‑carboxylic acid tert‑butyl ester (CAS 193086‑18‑9 for the S‑enantiomer; CAS 231622‑04‑1 for the racemate) is a bifunctional N‑Boc‑protected pyrrolidine derivative bearing a carboxymethyl‑ether side‑chain [REFS‑1]. With a molecular formula C₁₂H₂₁NO₅ and a molecular weight of 259.3 g mol⁻¹, it serves as a chiral intermediate in the construction of proline‑mimetic scaffolds and neuroactive peptide analogs [REFS‑2]. Its orthogonal protecting‑group strategy—acid‑labile Boc on nitrogen and a tert‑butyl ester‑protected carboxylic acid—enables sequential deprotection and further functionalisation in multi‑step synthetic routes [REFS‑3].

Why 2‑Carboxymethoxymethyl‑pyrrolidine‑1‑carboxylic acid tert‑butyl ester Cannot Be Casually Replaced by Other Pyrrolidine Building Blocks


Superficially similar pyrrolidine derivatives—such as the benzyl‑protected analog or the simpler methoxymethyl variant—lack the specific combination of a chiral centre, an acid‑labile Boc‑amine, a tert‑butyl ester, and a free carboxylic acid terminus within a single scaffold [REFS‑1]. Swapping to a Cbz‑protected benzyl ester (CAS 1353953‑71‑5) alters the orthogonal deprotection logic and introduces bulkier aromatic groups that can compromise step‑economy and yield [REFS‑2]. Replacing the carboxymethyl‑ether side‑chain with a simple methoxymethyl group (e.g., tert‑butyl 2‑(methoxymethyl)pyrrolidine‑1‑carboxylate) forfeits the carboxylic acid handle required for downstream amide coupling or bioconjugation [REFS‑3]. The quantitative evidence below demonstrates that these structural differences translate into measurable performance gaps in purity, molecular economy, and synthetic utility.

Quantitative Differentiation Evidence: 2‑Carboxymethoxymethyl‑pyrrolidine‑1‑carboxylic acid tert‑butyl ester vs. Closest Comparators


Enantiomeric Purity and Chiral Definition: S‑Enantiomer vs. Racemic Form

The target compound is commercially supplied as the single (S)‑enantiomer with a certified minimum purity of 95 % (as determined by the supplier’s QC) [REFS‑1]. In contrast, the racemic mixture (CAS 231622‑04‑1) is offered at 98 % purity but lacks enantiomeric enrichment, meaning that any asymmetric synthesis relying on optical induction wastes 50 % of the starting material [REFS‑2]. For stereoselective routes to bioactive proline‑mimetics, the enantiopure intermediate eliminates the need for a chiral resolution step, reducing synthetic step‑count and increasing overall atom‑economy.

Asymmetric synthesis Chiral intermediate Enantiopurity

Protecting‑Group Orthogonality: Boc vs. Cbz (Benzyl Ester) Intermediates

A head‑to‑head comparison of N‑Boc and N‑benzyl protected proline‑mimetic intermediates in the same synthetic sequence revealed that N‑Boc derivatives consistently afforded superior cleanness and overall yield relative to their N‑benzyl counterparts [REFS‑1]. Although the exact numerical yield advantage is not disclosed as an absolute percentage in the published abstract, the authors explicitly state that N‑Boc intermediates are ‘better … in terms of cleanness and overall yield’ when starting from the identical core scaffold [REFS‑1]. This qualitative advantage translates into fewer purification steps and reduced mass loss when scaling up the target compound versus its Cbz‑protected benzyl ester analog (CAS 1353953‑71‑5, MW 293.31 g mol⁻¹), which additionally carries a heavier molecular weight that reduces atom economy [REFS‑2].

Protecting‑group strategy Orthogonal deprotection Pyrrolidine building blocks

Carboxylic‑Acid Handle Content: Carboxymethyl‑Ether vs. Simple Methoxymethyl Analog

The target compound incorporates a free carboxylic acid moiety (pKa ~4‑5) attached via an ether linkage, providing a reactive handle for amide bond formation, esterification, or metal‑coordination chemistry [REFS‑1]. The closest analog lacking this feature, tert‑butyl 2‑(methoxymethyl)pyrrolidine‑1‑carboxylate (CAS 916049‑16‑6, MW 215.29 g mol⁻¹), terminates in a methyl ether that cannot be further functionalised without aggressive de‑methylation chemistry [REFS‑2]. This functional‑group gap is quantified as a difference of one carboxylic acid equivalent per molecule—a critical parameter when the pyrrolidine unit must be conjugated to a peptide backbone or a pharmacophore.

Functional group richness Bioconjugation handle Pyrrolidine scaffold diversification

Hazard Classification: Skin and Eye Irritation Profile vs. Benzyl Ester Analog

According to the ECHA C&L Inventory, the target compound is classified as Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 (respiratory irritation) [REFS‑1]. The benzyl ester analog (CAS 1353953‑71‑5) carries the same GHS irritation categories but additionally carries a signal word ‘Warning’ and H302 (harmful if swallowed) [REFS‑2]. While both compounds require standard PPE, the absence of oral toxicity labeling in the tert‑butyl ester version can simplify shipping classification and reduce institutional hazard‑communication burdens for procurement departments.

GHS classification Laboratory safety Hazard comparison

Molecular‑Weight Economy: Lower Mass per Functional Unit than the Benzyl Ester Analog

The tert‑butyl ester target compound has a molecular weight of 259.3 g mol⁻¹, which is 34.0 g mol⁻¹ (11.6 %) lower than that of the corresponding benzyl ester analog (293.31 g mol⁻¹) [REFS‑1][REFS‑2]. For a typical laboratory‑scale synthesis requiring 10 mmol of intermediate, this translates to a mass saving of approximately 340 mg per reaction batch, directly reducing raw‑material costs and simplifying solvent‑volume calculations. The lighter molecular weight also confers a modest advantage in solubility in polar aprotic solvents commonly used in peptide coupling (e.g., DMF, DMSO).

Atom economy Molecular weight comparison Scale‑up efficiency

Commercial Purity Ceiling: 98 % Racemic vs. 95 % Enantiopure Form

Commercial batches of the racemic target compound are available at 98 % purity (Fluorochem, 500 mg) [REFS‑1], while the enantiopure (S)‑form is typically supplied at ≥95 % purity [REFS‑2]. By comparison, the benzyl ester analog is offered at 95 % purity [REFS‑3]. Although the racemic form achieves a higher absolute purity number, the absence of chiral purity makes it unsuitable for asymmetric synthesis; the apparent purity advantage is therefore misleading for chiral applications. For enantioselective workflows, the 95 % enantiopure material provides the highest usable purity in its class.

Chemical purity Supplier specifications Quality control

High‐Value Application Scenarios for 2‑Carboxymethoxymethyl‑pyrrolidine‑1‑carboxylic acid tert‑butyl ester


Chiral Proline‑Mimetic Synthesis for CNS Drug Discovery

The enantiopure (S)‑form serves as a direct precursor to conformationally constrained proline analogs used in neuropeptide mimetics (GPE and PLG analogs). Its orthogonal Boc and tert‑butyl ester groups allow sequential deprotection and coupling without racemisation, a key requirement for maintaining biological stereospecificity [REFS‑1]. The carboxylic acid handle enables direct conjugation to amino acid partners, streamlining the synthesis of candidates currently under investigation for Alzheimer’s and Parkinson’s diseases [REFS‑2].

Orthogonal Protection Strategy in Multi‑Step Medicinal Chemistry Campaigns

In complex molecule synthesis requiring three or more orthogonal protecting groups, the combination of an acid‑labile Boc group on nitrogen and a tert‑butyl ester on the carboxymethyl ether provides a predictable deprotection sequence under mild acidic conditions (TFA or HCl/dioxane). In contrast, the Cbz‑protected benzyl ester analog requires hydrogenolysis or strong acid, which can be incompatible with other functionality present in advanced intermediates [REFS‑3].

Bioconjugation and Chemical Biology Tool Generation

The free carboxylic acid moiety can be activated as an NHS ester or converted to a hydrazide for bioconjugation to proteins, fluorescent dyes, or solid supports. The methoxymethyl analog lacks this handle entirely, rendering the target compound the only viable choice for applications that demand a pyrrolidine scaffold with a pendant reactive acid [REFS‑4]. This capability is critical for constructing activity‑based probes or affinity matrices in chemical proteomics.

Process Chemistry and Scale‑Up of Pyrrolidine‑Containing APIs

The lower molecular weight and absence of an oral‑toxicity hazard statement (H302) in the target compound relative to the benzyl ester analog simplify regulatory documentation and handling requirements in pilot‑plant environments [REFS‑5]. The availability of the racemic form at 98 % purity also provides a cost‑effective option for early‑stage route scouting where chirality is not yet a concern, before switching to the enantiopure form for late‑stage development [REFS‑6].

Quote Request

Request a Quote for 2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.